2-(3-Fluoropyridin-4-yl)acetonitrile
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Overview
Description
2-(3-Fluoropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 g/mol . It is a fluorinated derivative of pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(3-Fluoropyridin-4-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the acetonitrile group.
Industrial production methods often involve large-scale reactions using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives .
Chemical Reactions Analysis
2-(3-Fluoropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form amines. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)acetonitrile involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The fluorine atom can also enhance the metabolic stability of the compound, making it more resistant to enzymatic degradation .
Comparison with Similar Compounds
2-(3-Fluoropyridin-4-yl)acetonitrile can be compared with other fluorinated pyridine derivatives such as:
2-Fluoropyridine: Lacks the acetonitrile group, making it less versatile in synthetic applications.
3-Fluoropyridine: Similar to this compound but without the acetonitrile group, limiting its use in certain reactions.
4-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and applications.
The unique combination of the fluorine atom and the acetonitrile group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-fluoropyridin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKNSARUDZZIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700038 |
Source
|
Record name | (3-Fluoropyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000541-97-8 |
Source
|
Record name | (3-Fluoropyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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